molecular formula C13H17NO7 B556576 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 175281-76-2

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No. B556576
Key on ui cas rn: 175281-76-2
M. Wt: 299.28 g/mol
InChI Key: DUIJUTBRRZCWRD-UHFFFAOYSA-N
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Patent
US05932695

Procedure details

Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate (5.04 g) from above was stirred with lithium hydroxide monohydrate in methanol using conventional protocols. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid was obtained as an amorphous yellow solid (4.0 g, 83%). 1H NMR (CDCl3) δ1.34 (3H, d, J=11 Hz, MeCOH), 2.03 (2H, m, CCH2C), 2.38 (2H, t, J=7.3 Hz, CH2CO), 3.81 (3H, s, OMe), 3.96 (2H, t, J=7.4 Hz, CH2O), 4.13 (2H, brs, OH), 5.38 (1H, q, J=10.8 Hz, CHOH), 7.19 (1H, s, aromatic, and 7.43 (1H, s, aromatic).
Name
Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:7]([O:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13])=[C:6]([O:21][CH3:22])[CH:5]=1)[CH3:3].O.[OH-].[Li+]>CO>[OH:1][CH:2]([C:4]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:7]([O:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[C:6]([O:21][CH3:22])[CH:5]=1)[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Methyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyrate
Quantity
5.04 g
Type
reactant
Smiles
OC(C)C1=CC(=C(OCCCC(=O)OC)C=C1[N+](=O)[O-])OC
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)C1=CC(=C(OCCCC(=O)O)C=C1[N+](=O)[O-])OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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